N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide
N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020573
InChI:
InChI=1S/C18H17Cl2IN2O4/c1-26-16-6-4-11(9-14(16)21)18(25)23-22-17(24)3-2-8-27-15-7-5-12(19)10-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,23,25)
SMILES:
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I
Molecular Formula:
C18H17Cl2IN2O4
Molecular Weight:
523.1 g/mol
N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide
CAS No.:
Cat. No.: VC1020573
Molecular Formula: C18H17Cl2IN2O4
Molecular Weight: 523.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2IN2O4 |
|---|---|
| Molecular Weight | 523.1 g/mol |
| IUPAC Name | N//'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide |
| Standard InChI | InChI=1S/C18H17Cl2IN2O4/c1-26-16-6-4-11(9-14(16)21)18(25)23-22-17(24)3-2-8-27-15-7-5-12(19)10-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,22,24)(H,23,25) |
| Standard InChI Key | XGRDZGOKOCAOPD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator